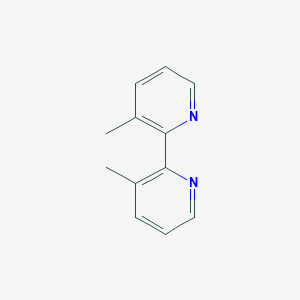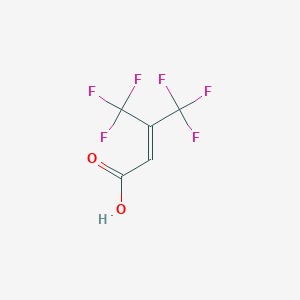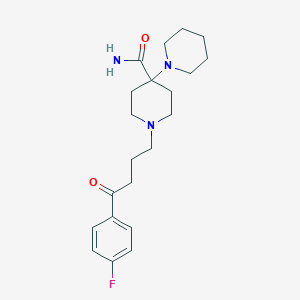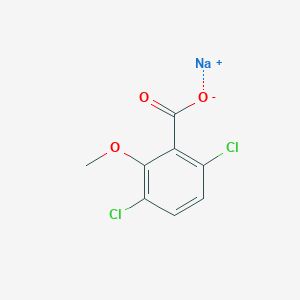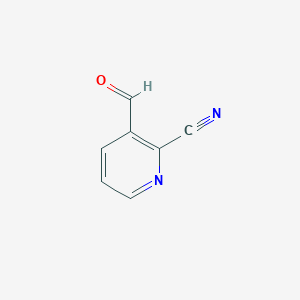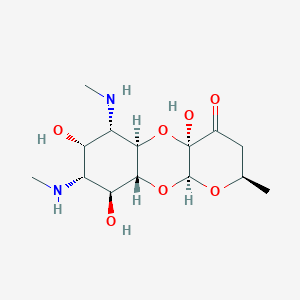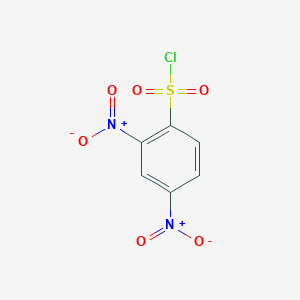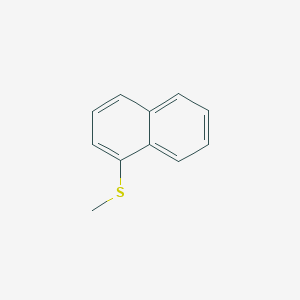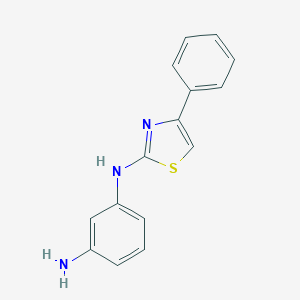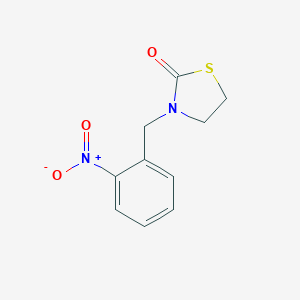
3-(2-Nitrophenylmethyl)-2-thiazolidinone
Vue d'ensemble
Description
3-(2-Nitrophenylmethyl)-2-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Nitrophenylmethyl)-2-thiazolidinone have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals. It has also been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Nitrophenylmethyl)-2-thiazolidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit multiple therapeutic properties, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 3-(2-Nitrophenylmethyl)-2-thiazolidinone. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action and optimize the compound's pharmacological properties. Additionally, the development of novel synthetic routes and analogs may lead to the discovery of more potent and selective compounds. Finally, the use of advanced techniques such as molecular modeling and structural biology may provide insights into the compound's interactions with target proteins and aid in drug design.
Applications De Recherche Scientifique
3-(2-Nitrophenylmethyl)-2-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities. The compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
136499-29-1 |
|---|---|
Nom du produit |
3-(2-Nitrophenylmethyl)-2-thiazolidinone |
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
Clé InChI |
REJNNJJROLKACD-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-] |
Autres numéros CAS |
136499-29-1 |
Synonymes |
3-(2-nitrophenylmethyl)-2-thiazolidinone RGH 5702 RGH-5702 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





